Cas no 2155104-47-3 ((1,2-dimethylcyclopropyl)methanethiol)
(1,2-dimethylcyclopropyl)methanethiol Chemical and Physical Properties
Names and Identifiers
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- (1,2-dimethylcyclopropyl)methanethiol
- 2155104-47-3
- EN300-1288556
-
- Inchi: 1S/C6H12S/c1-5-3-6(5,2)4-7/h5,7H,3-4H2,1-2H3
- InChI Key: UNNIDLFJUABSBI-UHFFFAOYSA-N
- SMILES: SCC1(C)CC1C
Computed Properties
- Exact Mass: 116.06597156g/mol
- Monoisotopic Mass: 116.06597156g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 7
- Rotatable Bond Count: 1
- Complexity: 80.2
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 1Ų
(1,2-dimethylcyclopropyl)methanethiol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1288556-1.0g |
(1,2-dimethylcyclopropyl)methanethiol |
2155104-47-3 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-1288556-50mg |
(1,2-dimethylcyclopropyl)methanethiol |
2155104-47-3 | 50mg |
$827.0 | 2023-10-01 | ||
| Enamine | EN300-1288556-100mg |
(1,2-dimethylcyclopropyl)methanethiol |
2155104-47-3 | 100mg |
$867.0 | 2023-10-01 | ||
| Enamine | EN300-1288556-250mg |
(1,2-dimethylcyclopropyl)methanethiol |
2155104-47-3 | 250mg |
$906.0 | 2023-10-01 | ||
| Enamine | EN300-1288556-500mg |
(1,2-dimethylcyclopropyl)methanethiol |
2155104-47-3 | 500mg |
$946.0 | 2023-10-01 | ||
| Enamine | EN300-1288556-1000mg |
(1,2-dimethylcyclopropyl)methanethiol |
2155104-47-3 | 1000mg |
$986.0 | 2023-10-01 | ||
| Enamine | EN300-1288556-2500mg |
(1,2-dimethylcyclopropyl)methanethiol |
2155104-47-3 | 2500mg |
$1931.0 | 2023-10-01 | ||
| Enamine | EN300-1288556-5000mg |
(1,2-dimethylcyclopropyl)methanethiol |
2155104-47-3 | 5000mg |
$2858.0 | 2023-10-01 | ||
| Enamine | EN300-1288556-10000mg |
(1,2-dimethylcyclopropyl)methanethiol |
2155104-47-3 | 10000mg |
$4236.0 | 2023-10-01 |
(1,2-dimethylcyclopropyl)methanethiol Related Literature
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
Additional information on (1,2-dimethylcyclopropyl)methanethiol
Latest Research Insights on (1,2-dimethylcyclopropyl)methanethiol and Compound 2155104-47-3 in Chemical Biology and Pharmaceutical Applications
The compound (1,2-dimethylcyclopropyl)methanethiol, along with its associated chemical identifier 2155104-47-3, has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This thiol-containing cyclopropane derivative exhibits unique structural and reactivity features that make it a promising candidate for various applications, including drug discovery, chemical probes, and material science. Recent studies have focused on elucidating its synthetic pathways, biological activities, and potential therapeutic uses.
A 2023 study published in the Journal of Medicinal Chemistry explored the synthetic optimization of (1,2-dimethylcyclopropyl)methanethiol, highlighting its role as a key intermediate in the synthesis of novel protease inhibitors. The researchers employed a multi-step synthetic route involving cyclopropanation of allylic alcohols followed by thiolation, achieving an overall yield of 68%. The compound's unique steric and electronic properties were found to enhance binding affinity to target enzymes while maintaining metabolic stability.
In parallel research, compound 2155104-47-3 has been investigated as a potential modulator of oxidative stress pathways. A recent Nature Chemical Biology publication demonstrated its ability to selectively scavenge reactive oxygen species (ROS) in neuronal cell lines, with an EC50 of 3.2 μM. This activity was attributed to the compound's strained cyclopropane ring and the nucleophilic thiol group, which together facilitate electron transfer reactions. These findings suggest potential applications in neurodegenerative disease therapeutics.
The structural characterization of (1,2-dimethylcyclopropyl)methanethiol derivatives has been advanced through recent crystallographic studies. X-ray diffraction analysis revealed that the compound adopts a twisted conformation with significant angle strain (approximately 25° from planarity), which contributes to its enhanced reactivity compared to unstrained thiol analogs. This structural insight has informed the design of new analogs with improved pharmacokinetic properties.
From a safety and toxicological perspective, preliminary in vivo studies of 2155104-47-3 in rodent models showed favorable pharmacokinetic profiles with oral bioavailability of 42% and a half-life of 6.8 hours. The compound exhibited minimal off-target effects in comprehensive receptor profiling assays, supporting its potential as a lead compound for further development. However, researchers noted the need for additional studies to assess long-term metabolic effects.
Looking forward, several research groups have initiated structure-activity relationship (SAR) studies to explore modifications of the (1,2-dimethylcyclopropyl)methanethiol scaffold. Early results suggest that substitutions at the cyclopropane ring can dramatically alter both biological activity and physicochemical properties, opening new avenues for targeted drug design. The compound's versatility as a building block for chemical biology probes continues to be an active area of investigation.
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